2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride
CAS No.: 1803611-99-5
Cat. No.: VC2892359
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.72 g/mol
* For research use only. Not for human or veterinary use.
![2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride - 1803611-99-5](/images/structure/VC2892359.png)
Specification
CAS No. | 1803611-99-5 |
---|---|
Molecular Formula | C10H20ClNO2 |
Molecular Weight | 221.72 g/mol |
IUPAC Name | 2-(1-propan-2-ylpiperidin-3-yl)acetic acid;hydrochloride |
Standard InChI | InChI=1S/C10H19NO2.ClH/c1-8(2)11-5-3-4-9(7-11)6-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H |
Standard InChI Key | GWOSULKFMXGEDX-UHFFFAOYSA-N |
SMILES | CC(C)N1CCCC(C1)CC(=O)O.Cl |
Canonical SMILES | CC(C)N1CCCC(C1)CC(=O)O.Cl |
Introduction
Chemical Structure and Classification
2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride belongs to the family of substituted piperidine derivatives, specifically featuring a 3-substituted piperidine ring with an acetic acid moiety at position 3 and an isopropyl (propan-2-yl) group at position 1. This compound shares structural similarities with 2-(piperidin-3-yl)acetic acid hydrochloride, which lacks the isopropyl substituent at the nitrogen position . The basic structure consists of a six-membered piperidine ring with nitrogen at position 1, substituted with an isopropyl group, and an acetic acid group attached to the carbon at position 3.
The molecular structure can be represented as a piperidine ring with an N-isopropyl substituent and a -CH₂COOH group at the 3-position, with the entire molecule forming a hydrochloride salt. The presence of the isopropyl group on the nitrogen atom differentiates this compound from simpler analogs such as 2-(piperidin-3-yl)acetic acid hydrochloride, potentially affecting its chemical reactivity, solubility, and biological activity.
Structural Comparison with Related Compounds
Comparing this compound with similar structures provides insight into its potential properties and characteristics. The table below presents a structural comparison between 2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride and related compounds:
Compound | Piperidine Position | N-Substituent | Functional Group | Salt Form |
---|---|---|---|---|
2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid HCl | 3-position | Isopropyl | Acetic acid | Hydrochloride |
2-(Piperidin-3-yl)acetic acid HCl | 3-position | Hydrogen | Acetic acid | Hydrochloride |
2-(Piperidin-1-yl)acetic acid HCl | N-substituent | None | Acetic acid | Hydrochloride |
The structural differences, particularly the presence of the isopropyl group on the nitrogen atom, likely confer distinct physicochemical properties compared to its analogs .
Physicochemical Properties
Physical Characteristics
Based on analogous compounds, 2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride is likely a crystalline solid at room temperature. The hydrochloride salt formation typically enhances water solubility compared to the free base form. Similar piperidine derivatives exhibit moderate to high solubility in polar solvents such as water, methanol, and ethanol, with reduced solubility in less polar solvents like ethyl acetate or dichloromethane .
Chemical Properties
As a hydrochloride salt of a substituted amino acid derivative, this compound would exhibit both acidic and basic characteristics. The carboxylic acid group would show typical acidic properties, while the tertiary amine of the piperidine ring would display basic properties, albeit potentially modulated by the presence of the isopropyl group . The pKa values would likely be influenced by the substitution pattern, with the carboxylic acid group having a pKa around 3-4 and the protonated nitrogen having a pKa in the range of 8-10, based on similar structures.
The presence of the isopropyl group on the nitrogen would likely:
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Increase lipophilicity compared to non-N-substituted analogs
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Reduce hydrogen bonding capacity at the nitrogen position
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Potentially create steric hindrance around the nitrogen, affecting its reactivity and binding properties
Synthesis Methodologies
Synthetic Challenges
The synthesis of this compound may present several challenges:
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Regioselectivity issues, particularly in ensuring the acetic acid functionality is at the 3-position
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Potential side reactions during N-alkylation
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Purification considerations, especially for the isolation of specific stereoisomers if the 3-position creates a stereogenic center
Analytical Characterization
Spectroscopic Analysis
Based on related compounds, the spectroscopic profile of 2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride would likely include:
¹H NMR Spectroscopy
The proton NMR spectrum would likely show characteristic signals including:
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A doublet around δ 0.9-1.1 ppm for the methyl protons of the isopropyl group
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A multiplet around δ 2.7-3.1 ppm for the methine proton of the isopropyl group
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Complex multiplets for the piperidine ring protons in the range δ 1.5-3.5 ppm
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A multiplet or doublet around δ 2.5-2.7 ppm for the methylene protons of the acetic acid group
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A broad singlet around δ 12-13 ppm for the carboxylic acid proton
Similar piperidine derivatives show characteristic patterns for the piperidine ring protons, which typically appear as complex multiplets due to coupling between adjacent protons .
¹³C NMR Spectroscopy
The carbon spectrum would likely display signals for:
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The methyl carbons of the isopropyl group around δ 18-22 ppm
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The methine carbon of the isopropyl group around δ 50-55 ppm
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The piperidine ring carbons in the range δ 20-55 ppm
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The methylene carbon of the acetic acid group around δ 35-40 ppm
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The carboxyl carbon around δ 170-175 ppm
Mass Spectrometry
Mass spectrometric analysis would likely show a molecular ion peak corresponding to the free base (minus HCl), with fragmentation patterns characteristic of piperidine derivatives, including:
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Loss of the acetic acid group
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Fragmentation of the piperidine ring
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Loss of the isopropyl group
Reaction Chemistry
Reactivity Profile
The 2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride molecule contains several reactive sites:
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The carboxylic acid group can undergo typical reactions including:
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Esterification with alcohols
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Amide formation with amines
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Reduction to the corresponding alcohol
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Decarboxylation under appropriate conditions
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The tertiary amine of the piperidine ring, despite being substituted with an isopropyl group, may participate in:
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Salt formation with acids
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Quaternization reactions
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Oxidation processes
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By analogy with related compounds like 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, the carboxylic acid group could be converted to various functional derivatives including hydrazides, N-hydroxyamides, and activated esters for peptide coupling .
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